molecular formula C7H17N3O B15245789 3-(4-Aminopiperazin-1-yl)propan-1-ol

3-(4-Aminopiperazin-1-yl)propan-1-ol

Cat. No.: B15245789
M. Wt: 159.23 g/mol
InChI Key: VHVVVOXXYGOTGB-UHFFFAOYSA-N
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Description

3-(4-Aminopiperazin-1-yl)propan-1-ol is an organic compound that features a piperazine ring substituted with an amino group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of piperazine attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines or alcohol derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

3-(4-Aminopiperazin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a piperazine ring.

    3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with a methyl group on the piperazine ring.

Uniqueness

3-(4-Aminopiperazin-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propanol chain, which allows for diverse chemical reactivity and potential biological activity. Its piperazine ring also provides a distinct structural framework that can interact with various biological targets.

Properties

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

3-(4-aminopiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C7H17N3O/c8-10-5-3-9(4-6-10)2-1-7-11/h11H,1-8H2

InChI Key

VHVVVOXXYGOTGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)N

Origin of Product

United States

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